molecular formula C29H49NO3 B14369886 Propan-2-yl 4-(octadecylcarbamoyl)benzoate CAS No. 90523-61-8

Propan-2-yl 4-(octadecylcarbamoyl)benzoate

Cat. No.: B14369886
CAS No.: 90523-61-8
M. Wt: 459.7 g/mol
InChI Key: HCVDBRASCFAFJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(octadecylcarbamoyl)benzoate typically involves the esterification of 4-(octadecylcarbamoyl)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(octadecylcarbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 4-(octadecylcarbamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the formulation of specialty chemicals and surfactants

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(octadecylcarbamoyl)benzoate involves its interaction with molecular targets through its ester and amide functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it versatile in its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4-(octadecylcarbamoyl)benzoate is unique due to its combination of an isopropyl ester and an octadecylcarbamoyl group, which imparts distinct physicochemical properties. This combination enhances its solubility in both polar and non-polar solvents, making it highly versatile for various applications .

Properties

CAS No.

90523-61-8

Molecular Formula

C29H49NO3

Molecular Weight

459.7 g/mol

IUPAC Name

propan-2-yl 4-(octadecylcarbamoyl)benzoate

InChI

InChI=1S/C29H49NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-30-28(31)26-20-22-27(23-21-26)29(32)33-25(2)3/h20-23,25H,4-19,24H2,1-3H3,(H,30,31)

InChI Key

HCVDBRASCFAFJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)OC(C)C

Origin of Product

United States

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